Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

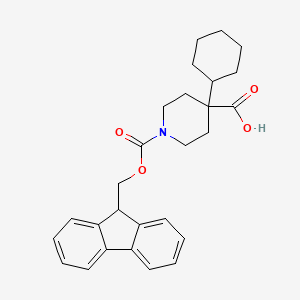

4-cyclohexyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO4/c29-25(30)27(19-8-2-1-3-9-19)14-16-28(17-15-27)26(31)32-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,19,24H,1-3,8-9,14-18H2,(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMKHBWXFHVDEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2(CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589221 |

Source

|

| Record name | 4-Cyclohexyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882847-21-4 |

Source

|

| Record name | 1-(9H-Fluoren-9-ylmethyl) 4-cyclohexyl-1,4-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882847-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid

CAS Number: 882847-21-4

Introduction: A Novel Building Block for Advanced Peptide Therapeutics

In the landscape of modern drug discovery, particularly in the realm of peptide therapeutics, the demand for novel building blocks that impart advantageous physicochemical properties is ever-increasing. Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid has emerged as a significant contributor to this field. This non-proteinogenic amino acid is strategically designed to introduce lipophilicity and conformational rigidity into peptide structures. Its unique architecture, featuring a piperidine ring substituted with both a cyclohexyl and a carboxylic acid moiety at the 4-position, offers a distinct advantage in the design of peptides with enhanced stability, improved cell permeability, and tailored receptor-binding profiles.[1][] The fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.[1] This guide provides an in-depth technical overview of this compound, encompassing its synthesis, purification, characterization, and strategic applications in peptide science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and for predicting its influence on the resulting peptides.

| Property | Value | Source |

| CAS Number | 882847-21-4 | [1] |

| Molecular Formula | C₂₇H₃₁NO₄ | [1] |

| Molecular Weight | 433.55 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 165-174 °C | [1] |

| Purity (Typical) | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis and Purification: A Chemist's Perspective

The synthesis of this compound is a multi-step process that requires careful execution and purification to ensure high purity of the final building block. The following is a plausible and chemically sound synthetic pathway based on established organic chemistry principles.

Synthetic Pathway Overview

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Cyano-4-cyclohexylpiperidine (Intermediate C)

This step can be achieved through a variation of the Strecker synthesis.

-

Reaction Setup: In a well-ventilated fume hood, to a solution of 1-cyclohexylpiperidine in a suitable solvent such as dichloromethane, add a solution of potassium cyanide in water.

-

Acidification: Cool the mixture in an ice bath and slowly add hydrochloric acid. The reaction is exothermic and releases toxic HCN gas; extreme caution is necessary.

-

Reaction: Stir the biphasic mixture vigorously at room temperature overnight.

-

Work-up: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to 4-Cyclohexyl-piperidine-4-carboxylic acid (Intermediate D)

The hydrolysis of the nitrile to a carboxylic acid can be performed under acidic or basic conditions.[3][4][5][6][7]

-

Acid Hydrolysis: Reflux the 4-cyano-4-cyclohexylpiperidine in a mixture of concentrated hydrochloric acid and water for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and adjust the pH to neutral with a base (e.g., NaOH) to precipitate the amino acid.

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Step 3: Fmoc Protection to Yield the Final Product (E)

The protection of the piperidine nitrogen with the Fmoc group is a critical step.[8][9]

-

Reaction Setup: Dissolve the 4-cyclohexyl-piperidine-4-carboxylic acid in a mixture of 1,4-dioxane and water.

-

Basification: Add a base such as sodium bicarbonate or sodium carbonate to the solution.

-

Addition of Fmoc Reagent: Slowly add a solution of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dioxane to the reaction mixture at 0 °C.[8]

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Acidify the reaction mixture with dilute HCl to precipitate the product.

-

Isolation: Filter the white precipitate, wash thoroughly with water, and dry under vacuum.

Purification Protocol

High purity of the final product is essential for successful peptide synthesis.

-

Recrystallization: The crude this compound can be recrystallized from a suitable solvent system, such as ethyl acetate/hexanes, to remove most impurities.

-

Reverse-Phase HPLC: For obtaining purities greater than 98%, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended.[10][11] A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid is a common system for such purifications.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based SPPS.[1] Its incorporation into a peptide chain follows the standard SPPS cycle.

SPPS Workflow

Caption: Standard workflow for incorporating the title compound in Fmoc-SPPS.

Mechanism of Fmoc Deprotection

The key step in the SPPS cycle is the removal of the Fmoc group to liberate the free amine for the next coupling reaction. This is typically achieved using a solution of 20% piperidine in dimethylformamide (DMF).[12][13]

The mechanism proceeds via a β-elimination pathway:

-

The piperidine acts as a base and abstracts the acidic proton on the fluorenyl ring.

-

This generates a stabilized carbanion.

-

The carbanion undergoes elimination to release dibenzofulvene and carbon dioxide, and the deprotected amine.

-

The dibenzofulvene is trapped by piperidine to form a stable adduct, which is washed away.[14]

Characterization and Analytical Data

Proper characterization of this compound is crucial for quality control. The following are expected analytical data based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc group (aromatic protons between 7.3 and 7.8 ppm, and the aliphatic protons of the fluorenyl moiety between 4.2 and 4.5 ppm).[15] The cyclohexyl and piperidine protons will appear as a complex series of multiplets in the aliphatic region (typically 1.0-3.5 ppm).

-

¹³C NMR: The carbon NMR will display signals for the carbonyl carbon of the carboxylic acid (around 175-180 ppm), the carbons of the Fmoc group (aromatic carbons between 120 and 145 ppm, and aliphatic carbons between 45 and 70 ppm), and the carbons of the cyclohexyl and piperidine rings in the aliphatic region (typically 25-60 ppm).[16][17][18]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show the molecular ion peak corresponding to the mass of the compound. Common adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may also be observed. The fragmentation pattern in MS/MS would likely involve the loss of the Fmoc group and decarboxylation.

Impact on Drug Discovery and Design

The incorporation of the 4-cyclohexyl-piperidine-4-carboxylic acid moiety can significantly influence the properties of a peptide therapeutic:

-

Increased Lipophilicity: The cyclohexyl group enhances the lipophilicity of the peptide, which can improve its ability to cross cell membranes and interact with hydrophobic pockets of target proteins.[1][19][20]

-

Conformational Constraint: The rigid piperidine ring restricts the conformational freedom of the peptide backbone, which can lead to higher receptor affinity and selectivity.

-

Metabolic Stability: The non-proteinogenic nature of this building block can increase the peptide's resistance to proteolytic degradation, thereby extending its in vivo half-life.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced peptide therapeutics. Its unique structural features provide medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of peptides. A thorough understanding of its synthesis, purification, and incorporation into SPPS workflows, as detailed in this guide, is essential for its successful application in the development of next-generation peptide drugs.

References

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved January 23, 2026, from [Link]

- Guzmán, F., Cárdenas, C., Araya, E., et al. (2020). The tea-bag protocol for comparison of Fmoc removal reagents in solid-phase peptide synthesis. Amino Acids, 52(9), 1313-1319.

- Fields, G. B. (1995). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-29). Humana Press.

-

Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.). Retrieved January 23, 2026, from [Link]

-

4-Methoxyphencyclidine: An Analytical Profile. (n.d.). DEA.gov. Retrieved January 23, 2026, from [Link]

-

Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C ... - Doc Brown's Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]

-

HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex. Retrieved January 23, 2026, from [Link]

-

Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning. (n.d.). Retrieved January 23, 2026, from [Link]

-

Thermal Cleavage of the Fmoc Protection Group. (n.d.). CHIMIA. Retrieved January 23, 2026, from [Link]

-

Hydrophilic & Lipophilic Amino Acid Properties | Download Table. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Fmoc Solid-Phase Synthesis of Protected C-terminal Modified Peptides by Formation of Backbone Cyclic Urethane Moiety Hader E. Elashal, Ryan D. Cohen and Monika Raj. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

-

Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

Identification of Isomers of Alkylaminophenylethanethiosulfuric Acids by 13C-NMR Calculations Using a C-13 Chemical Shift User D. (n.d.). SciELO. Retrieved January 23, 2026, from [Link]

-

The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]

-

Synthesis and Determination of Chronic and Acute Thermal and Chemical Pain Activities of a New Derivative of Phencyclidine in Rats. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023, November 13). NIH. Retrieved January 23, 2026, from [Link]

-

hydrolysis of nitriles. (n.d.). Chemguide. Retrieved January 23, 2026, from [Link]

-

Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Thermal Cleavage of the Fmoc Protection Group. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

A story of peptides, lipophilicity and chromatography – back and forth in time. (n.d.). PMC - NIH. Retrieved January 23, 2026, from [Link]

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Peptide–Protein Interactions: From Drug Design to Supramolecular Biomaterials. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Synthesis of N -Fmoc-Protected Amino Acid Esters and Peptides. (n.d.). Retrieved January 23, 2026, from [Link]

-

Hydrolysis of nitriles with aqueous acid to give carboxylic acids. (n.d.). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

-

Piperidine Synthesis. (n.d.). DTIC. Retrieved January 23, 2026, from [Link]

- CN101893611B - Method for analyzing free amino acids by utilizing reversed phase high performance liquid chromatography. (n.d.). Google Patents.

-

Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College Organic Chemistry Lab. Retrieved January 23, 2026, from [Link]

-

Structure Determination of Alkanes Using 13C-NMR and H-NMR. (2023, September 26). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). PMC - NIH. Retrieved January 23, 2026, from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 23, 2026, from [Link]

-

Removal of an Fmoc group by piperidine, resulting in a free Nα‐amino... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phenomenex.com [phenomenex.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. researchgate.net [researchgate.net]

- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 15. Fmoc-Gly-OH(29022-11-5) 1H NMR spectrum [chemicalbook.com]

- 16. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. scielo.br [scielo.br]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. A story of peptides, lipophilicity and chromatography – back and forth in time - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid solubility data

An In-Depth Technical Guide to the Solubility of Fmoc-4-cyclohexyl-piperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Unique Potential

This compound is a specialized building block used in medicinal chemistry and peptide synthesis.[1] Its structure is a confluence of distinct chemical moieties, each contributing to its overall properties and, consequently, its solubility profile. Understanding this profile is not merely an academic exercise; it is a prerequisite for its effective application, influencing everything from reaction efficiency in SPPS to bioavailability in novel drug candidates.

This molecule's utility stems from its unique combination of a rigid piperidine scaffold, a lipophilic cyclohexyl group, and the base-labile Fmoc protecting group.[1] The cyclohexyl group, in particular, enhances lipophilicity, a desirable trait for creating bioactive peptides that can interact with nonpolar biological targets.[1] However, these very features present significant challenges in solubility, which this guide aims to address systematically.

Caption: Workflow for determining thermodynamic equilibrium solubility.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, or DMF).

-

Equilibration: Seal the vial and place it in a shaker bath at a controlled temperature (e.g., 25°C or 37°C). Agitate for a sufficient time (typically 24 to 48 hours) to allow the system to reach equilibrium. [2]4. Phase Separation: After equilibration, let the vials stand to allow the solid to settle. For a more robust separation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sampling: Carefully remove an aliquot of the clear supernatant, being cautious not to disturb the solid pellet.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV, leveraging the strong UV absorbance of the Fmoc group.

Kinetic Solubility: The Nephelometric Method

This high-throughput method measures the solubility of a compound as it precipitates out of a solution, which is highly relevant for early drug discovery. [3][4]It measures the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer.

Step-by-Step Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the compound in DMSO.

-

Addition to Buffer: Transfer a small, fixed volume from each well of the DMSO plate to a corresponding well on a new 96-well plate containing the aqueous buffer of interest (e.g., PBS pH 7.4). This addition initiates precipitation.

-

Incubation: Allow the plate to incubate for a set period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the turbidity (light scattering) of each well using a microplate nephelometer. [4]6. Analysis: The kinetic solubility is defined as the concentration in the well just before a significant increase in turbidity is observed compared to buffer-only controls.

Implications and Conclusion

The solubility of this compound is a critical parameter that dictates its utility.

-

In Peptide Synthesis: Poor solubility in DMF or NMP can lead to incomplete coupling reactions, resulting in deletion sequences and difficult purifications. [5]The insights provided here—such as switching to NMP or using solvent additives—are essential for troubleshooting and optimizing synthetic outcomes.

-

In Drug Development: Low aqueous solubility is a major hurdle for oral bioavailability. [6]Understanding the pH-dependent solubility allows for the design of appropriate formulation strategies, such as creating salts for administration at low pH where the compound is more soluble.

References

-

Wikipedia. Piperidine. [Link]

-

National Center for Biotechnology Information. 4-Piperidinecarboxylic acid. PubChem Compound Summary for CID 3773. [Link]

-

Krasavin, M. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2022. [Link]

-

Jouyban, A. Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. 2012. [Link]

-

Solubility of Things. Piperidine. [Link]

-

BMG LABTECH. Drug solubility: why testing early matters in HTS. 2023. [Link]

-

AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

-

Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. 2023. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. 2012. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. 2005. [Link]

Sources

Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid NMR and mass spec data

An In-depth Technical Guide to the Analytical Characterization of Fmoc-4-cyclohexyl-piperidine-4-carboxylic Acid

Authored by a Senior Application Scientist

Introduction

This compound is a crucial building block in the fields of peptide synthesis and medicinal chemistry. Its structure combines a piperidine scaffold, which provides conformational rigidity, with a cyclohexyl group that enhances lipophilicity, a desirable trait for improving the pharmacokinetic properties of drug candidates. The molecule is protected at the nitrogen atom by the fluorenylmethoxycarbonyl (Fmoc) group, a base-labile protecting group that is fundamental to modern solid-phase peptide synthesis (SPPS).[1][2]

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. Understanding the analytical characteristics of this compound is paramount for researchers to verify its identity, purity, and stability, ensuring the integrity of subsequent synthetic and biological applications.

Chemical Structure

The unique structural features of this compound dictate its chemical behavior and its spectral properties. The numbering convention used in this guide for the interpretation of spectral data is provided below.

Caption: Chemical structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, multiplicities, and integrations of ¹H and ¹³C spectra, one can confirm the presence of key functional groups and the overall connectivity of the molecule.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly influence chemical shifts.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution FT-NMR spectrometer (e.g., 300 MHz or higher).[3] Standard pulse sequences are typically sufficient. Data processing involves Fourier transformation, phase correction, and baseline correction.

¹H NMR Spectral Data: Interpretation and Rationale

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The expected signals are summarized below.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Fmoc Group | ||||

| Aromatic | 7.20 - 7.90 | Multiplet | 8H | The eight protons of the fluorenyl group reside in a deshielded aromatic environment. |

| CH | 4.20 - 4.50 | Triplet | 1H | The methine proton is adjacent to the oxygen and the aromatic system. |

| CH₂ | 4.10 - 4.40 | Doublet | 2H | The methylene protons are adjacent to the oxygen and the methine proton. |

| Piperidine Ring | ||||

| Axial & Equatorial | 1.50 - 3.80 | Multiplets | 8H | The piperidine protons exhibit complex splitting patterns due to axial and equatorial positions and coupling with each other. Protons closer to the nitrogen and the Fmoc group will be further downfield. |

| Cyclohexyl Ring | ||||

| Aliphatic | 0.80 - 1.90 | Multiplets | 11H | The eleven protons of the cyclohexyl ring are in a shielded aliphatic environment, leading to a complex series of overlapping multiplets. |

| Carboxylic Acid | ||||

| OH | 10.0 - 12.0 | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad signal. This signal is exchangeable with D₂O. |

¹³C NMR Spectral Data: Interpretation and Rationale

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton.

| Carbons | Expected Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid | ||

| C=O | 175 - 185 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| Fmoc Group | ||

| C=O (urethane) | 150 - 160 | The urethane carbonyl carbon is also deshielded. |

| Aromatic | 120 - 145 | The eight aromatic carbons of the fluorenyl group appear in this characteristic region. |

| CH | ~67 | The methine carbon is attached to an oxygen and the aromatic system. |

| CH₂ | ~47 | The methylene carbon is adjacent to the oxygen. |

| Piperidine Ring | ||

| Quaternary C | 40 - 50 | The carbon atom attached to both the cyclohexyl and carboxyl groups. |

| CH₂ | 30 - 50 | The chemical shifts of the piperidine methylene carbons are influenced by their proximity to the nitrogen atom. |

| Cyclohexyl Ring | ||

| Aliphatic CH & CH₂ | 20 - 45 | The carbons of the cyclohexyl ring appear in the typical aliphatic region.[4] |

II. Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar, non-volatile molecules like this compound.[5]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µM) of the compound in a suitable solvent such as methanol or acetonitrile.

-

Ionization: For positive-ion mode ([M+H]⁺), a small amount of formic acid (e.g., 0.1%) is typically added to the solvent to facilitate protonation.[6] For negative-ion mode ([M-H]⁻), a weak base like ammonium hydroxide may be used.

-

Data Acquisition: Introduce the sample into the ESI source of the mass spectrometer.[7] The mass-to-charge ratio (m/z) of the resulting ions is then measured.

Mass Spectrum Interpretation

-

Molecular Weight: The molecular formula of this compound is C₂₇H₃₁NO₄, with a calculated molecular weight of approximately 433.54 g/mol .

-

Molecular Ion: In positive-ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 434.5. In negative-ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 432.5.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and gain further structural information. A characteristic fragmentation pathway for Fmoc-protected compounds involves the cleavage of the Fmoc group.

Caption: Proposed ESI-MS fragmentation pathway for this compound.

Expected Mass Fragments

| m/z (approx.) | Ion Identity | Rationale |

| 434.5 | [M+H]⁺ | The protonated molecular ion. |

| 268.5 | [M+H - C₁₃H₁₀]⁺ | Loss of dibenzofulvene via an E1cB elimination mechanism, a hallmark of Fmoc-group fragmentation.[8] |

| 224.5 | [M+H - C₁₃H₁₀ - CO₂]⁺ | Subsequent loss of carbon dioxide from the deprotected amino acid. |

| 178.1 | [C₁₃H₁₀+H]⁺ | Protonated dibenzofulvene, the byproduct of Fmoc deprotection. |

Conclusion

The analytical characterization of this compound by NMR and mass spectrometry provides a comprehensive and verifiable fingerprint of the molecule. The ¹H and ¹³C NMR spectra confirm the presence and connectivity of the Fmoc, piperidine, cyclohexyl, and carboxylic acid moieties. ESI-MS confirms the molecular weight and reveals characteristic fragmentation patterns, most notably the facile loss of the Fmoc protecting group. These data are essential for researchers in drug development and peptide synthesis to ensure the quality and identity of this versatile building block, thereby upholding the integrity and reproducibility of their scientific work.

References

-

Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Available at: [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. Retrieved from [Link]

-

Srinivasu, B., et al. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). PubMed. Retrieved from [Link]

-

Fields, G. B. (1997). Methods for Removing the Fmoc Group. ResearchGate. Available at: [Link]

-

Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]

-

Slaninova, J., et al. (2010). Characterization of Nα-Fmoc-protected ureidopeptides by electrospray ionization tandem mass spectrometry (ESI-MS/MS): differentiation of positional isomers. PubMed. Retrieved from [Link]

-

Appell, K. C., et al. (2011). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Hindawi. Retrieved from [Link]

-

ACS Publications. (n.d.). Electrospray-Induced Mass Spectrometry Is Not Suitable for Determination of Peptidic Cu(II) Complexes. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). Protein Analysis using Electrospray Ionization Mass Spectroscopy. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

-

Mutter, M., et al. (2010). Thermal Cleavage of the Fmoc Protection Group. CHIMIA. Available at: [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

-

Anaspec. (n.d.). Fmoc-4-phenylpiperidine-4-carboxylic acid. Retrieved from [Link]

-

YouTube. (2022). Electrospray Ionization ESI | Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. Retrieved from [Link]

-

Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. Available at: [Link]

-

Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Available at: [Link]

-

ChemBK. (n.d.). FMOC-4-PHENYL-4-PIPERIDINECARBOXYLIC ACID. Retrieved from [Link]

-

YouTube. (2020). CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN). Retrieved from [Link]

-

Loboa, N. P., et al. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Royal Society of Chemistry. Available at: [Link]

Sources

Harnessing Lipophilicity for Next-Generation Peptide Therapeutics: The Role of Fmoc-4-cyclohexyl-piperidine-4-carboxylic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptide therapeutics represent a burgeoning class of drugs, prized for their high specificity and potency. However, their clinical translation, particularly for oral administration, is frequently hampered by poor pharmacokinetic properties, such as low membrane permeability and susceptibility to enzymatic degradation.[1][2] Enhancing lipophilicity—the affinity of a molecule for a lipid-rich environment—is a cornerstone strategy to overcome these hurdles.[3][4] This guide provides a deep dive into the use of a specialized non-proteinogenic amino acid, Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid, as a powerful tool to rationally increase the lipophilicity of peptide drug candidates, thereby improving their absorption, distribution, and stability.

This document will explore the physicochemical rationale behind this strategy, provide detailed protocols for its implementation in solid-phase peptide synthesis (SPPS), and outline methods for characterizing the resulting lipophilic peptides.

The Lipophilicity Challenge in Peptide Drug Development

The therapeutic potential of peptides is often constrained by their inherent physicochemical nature. Composed of natural amino acids, they are typically large, polar, and flexible molecules. These characteristics lead to several significant challenges in drug development:

-

Poor Membrane Permeability: The high polarity and large size of most peptides prevent them from passively diffusing across the lipid-rich cell membranes of the gastrointestinal (GI) tract, a critical barrier to oral absorption.[5][6]

-

Enzymatic Instability: Peptides are readily recognized and degraded by proteases in the stomach, intestines, and blood, leading to a short plasma half-life and low bioavailability.[7][8]

-

Rapid Clearance: Hydrophilic peptides are often quickly eliminated from the body via renal clearance.[9]

Lipophilicity is a key determinant of how a drug behaves in the body, affecting its Absorption, Distribution, Metabolism, and Excretion (ADME).[4][9][] By strategically increasing a peptide's lipophilicity, researchers can improve its ability to cross biological membranes, enhance its stability, and ultimately improve its therapeutic efficacy.

Strategic Solutions for Enhancing Peptide Lipophilicity

Several strategies have been developed to modulate the lipophilicity of peptides.[1] While methods like conjugating fatty acids (lipidation) or cyclizing the peptide backbone are effective, the incorporation of non-proteinogenic amino acids (NPAAs) offers a precise, modular approach to fine-tune this critical property.[11][12] NPAAs are amino acids not found in the standard genetic code, and their unique side chains can introduce novel functionalities, including increased lipophilicity.[11][13][14]

This compound is a prime example of an NPAA designed for this purpose.

Deep Dive: this compound as a Lipophilicity Enhancer

To understand the power of this building block, it is essential to analyze its molecular structure.

Molecular Anatomy and Physicochemical Contribution

The molecule can be deconstructed into three key components, each serving a distinct and vital function in the context of peptide synthesis and drug design.

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a temporary protecting group for the α-amino function. Its base-lability is the cornerstone of modern SPPS, allowing for its removal under mild conditions (typically with piperidine) that do not affect the acid-labile side-chain protecting groups of other amino acids.[15][]

-

Piperidine-4-carboxylic Acid Core: The piperidine ring is a "privileged scaffold" in medicinal chemistry.[17] Its incorporation into the peptide backbone, in place of a standard α-amino acid, imparts conformational rigidity. This can protect the peptide from proteolytic degradation and may help lock it into a bioactive conformation. The piperidine scaffold itself contributes to modulating the balance between lipophilicity and water solubility.[17][18]

-

Cyclohexyl Substituent: This is the primary driver of increased lipophilicity. The cyclohexyl group is a bulky, non-polar, aliphatic moiety. Its presence significantly increases the non-polar surface area of the peptide, enhancing its affinity for lipid environments and thus its ability to partition into cell membranes.[19]

The combined effect is the introduction of a rigid, highly lipophilic cassette into the peptide sequence, which can dramatically alter its overall physicochemical profile.

Caption: Molecular components of the lipophilic building block.

Practical Application: Incorporation into Peptides via SPPS

Incorporating a sterically hindered amino acid like this compound requires careful consideration of the synthesis protocol to ensure efficient coupling.

Core Principles of Fmoc-SPPS

Solid-Phase Peptide Synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[20][21] A typical cycle consists of three main steps:

-

Deprotection: Removal of the temporary Nα-Fmoc group from the resin-bound peptide.

-

Coupling: Activation of the carboxyl group of the incoming Fmoc-amino acid and its reaction with the newly freed N-terminus of the peptide-resin.

-

Washing: Removal of excess reagents and by-products by filtration.

This cycle is repeated until the desired sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.

Detailed Experimental Protocol for Incorporation

The following protocol outlines the key steps for incorporating this compound into a peptide sequence using a manual or automated synthesizer. The primary challenge is the steric hindrance around the carboxylic acid, which can slow down the coupling reaction.

Materials:

-

Resin: Rink Amide or Wang resin, pre-loaded with the C-terminal amino acid.

-

Fmoc-protected amino acids.

-

This compound.

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

-

Deprotection Solution: 20% (v/v) Piperidine in DMF.

-

Coupling Reagents:

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

-

Washing Solvents: DMF, DCM, Methanol.

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5-10 minutes. Drain.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Drain and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all traces of piperidine.

-

-

Coupling of this compound:

-

Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (3-5 eq.), and DIPEA (6-10 eq.) in a minimal amount of DMF. Allow the mixture to pre-activate for 5-10 minutes. Causality Note: Using a potent activating agent like HATU and extending the pre-activation time is crucial to overcome the steric hindrance of the building block.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours. A longer coupling time is recommended compared to standard amino acids.

-

Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive (indicating free amines), a second coupling (recoupling) may be necessary.

-

-

Washing: After a negative Kaiser test, drain the coupling solution and wash the resin extensively with DMF (3-5 times) and DCM (2-3 times).

-

Chain Elongation: Continue with the standard SPPS cycle (Deprotection -> Coupling -> Washing) for the subsequent amino acids in the sequence.

-

Final Cleavage and Deprotection:

-

Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter to separate the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

SPPS Workflow Visualization

Caption: The iterative cycle of Solid-Phase Peptide Synthesis.

Characterization and Data Analysis

After synthesis and purification, it is critical to verify the impact of the modification on the peptide's lipophilicity.

Assessing the Impact on Lipophilicity

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and practical method for assessing peptide lipophilicity.[22][23] In RP-HPLC, more lipophilic compounds interact more strongly with the non-polar stationary phase (e.g., C18) and thus have a longer retention time. By comparing the retention time of the modified peptide to its unmodified parent under identical conditions, a qualitative and semi-quantitative measure of the increase in lipophilicity can be obtained.[2]

-

LogD Determination: For a quantitative measure, the distribution coefficient (LogD) at a physiological pH (e.g., 7.4) can be determined. The traditional shake-flask method, which measures the partitioning of the peptide between n-octanol and an aqueous buffer, is the gold standard but can be labor-intensive.[2][24]

Data Presentation: Quantifying the Lipophilic Shift

The incorporation of this compound is expected to cause a significant shift in lipophilicity. This can be summarized in a data table.

| Peptide Sequence | Modification | RP-HPLC Retention Time (min) | LogD (pH 7.4) (Calculated/Experimental) |

| H-Gly-Ala-Val-Phe-NH₂ | None (Parent Peptide) | 12.5 | 0.8 |

| H-Gly-Xaa -Val-Phe-NH₂ | Xaa = 4-cyclohexyl-piperidine-4-carboxylic acid | 18.2 | 2.5 |

Table 1: Hypothetical data illustrating the significant increase in retention time and LogD value upon incorporation of the lipophilic amino acid, confirming a successful enhancement of lipophilicity.

Conclusion and Future Perspectives

The rational design of peptide therapeutics hinges on the ability to precisely control their physicochemical properties. This compound serves as a highly effective building block for increasing peptide lipophilicity, a critical parameter for improving membrane permeability and metabolic stability. The dual contribution of the piperidine core (rigidity) and the cyclohexyl group (lipophilicity) provides a robust strategy for enhancing the drug-like properties of peptide candidates.

By mastering the specialized synthesis protocols required for such sterically hindered amino acids, researchers can unlock new possibilities in peptide drug design, paving the way for the development of orally bioavailable and more potent peptide medicines. Future work will likely focus on developing an even wider array of lipophilic NPAAs, allowing for an unprecedented level of control over the ADME profiles of next-generation therapeutics.

References

- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC. (n.d.). PubMed Central.

- (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020, September 5).

- Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs. (n.d.).

- Strategic Approaches to Optimizing Peptide ADME Properties - PMC. (n.d.). PubMed Central.

- This compound. (n.d.). Chem-Impex.

- Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC. (n.d.). PubMed Central.

- Journal of Pharmacokinetics & Experimental Therapeutics | Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. (n.d.).

- Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub.

- Oral delivery of proteins and peptides: Challenges, status quo and future perspectives. (n.d.).

- Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning. (n.d.).

- A story of peptides, lipophilicity and chromatography – back and forth in time - PMC. (n.d.). NIH.

- From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. (n.d.).

- Review on Challenges and Innovations in Oral Insulin Administr

- Lipophilicity of Drug. (2024, April 23). BOC Sciences.

- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.).

- Strategies for Improving Peptide Stability and Delivery - PMC. (2022, October 19). PubMed Central.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.

- Lipophilicity of amino acids. (n.d.). PubMed.

- Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Upd

- Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls | ACS Combin

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007, December 13). Luxembourg Bio Technologies.

- Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs. (2025, October 18).

- Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. (n.d.). MDPI.

- Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15).

- How to Enhance the Pharmacokinetic Stability of Peptides?. (n.d.).

- 1-Cyclohexylpiperidine | C11H21N. (n.d.). PubChem.

- SYNTHESIS NOTES. (n.d.). Aapptec Peptides.

- Methods and protocols of modern solid phase peptide synthesis. (2014, June 13).

- Commercial challenges and emerging trends in oral delivery of peptide and protein drugs: A review. (2025, August 5).

- Structure-activity relationships in ultrashort cationic lipopeptides: The effects of amino acid ring constraint on antibacterial activity. (2025, August 7).

- A Comprehensive Review on Current Advances in Peptide Drug Development and Design. (2019, May 14).

- What is Lipophilicity?. (2024, October 8). Pion Inc.

- Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conform

- Principles and Practice of Solid-Phase Peptide Synthesis. (n.d.). Oxford Academic.

- Non-proteinogenic amino acids. (n.d.). Wikipedia.

- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.

- Methods and Protocols of Modern Solid-Phase Peptide Synthesis. (2025, August 6).

- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020, September 18). PubMed.

- Peptide Modific

- Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy. (n.d.). PubMed Central.

- Lipophilicity - Methods of determination and its role in medicinal chemistry. (2025, August 5).

- Lipophilicity in Drug Design: An Overview of Lipophilicity Descriptors in 3D-QSAR Studies | Request PDF. (n.d.).

- Hydrophilic & Lipophilic Amino Acid Properties | Download Table. (n.d.).

- Why Fmoc-Protected Amino Acids Domin

- Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Absolute configuration of the potent trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine. (n.d.). PubMed.

Sources

- 1. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A story of peptides, lipophilicity and chromatography – back and forth in time - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. omicsonline.org [omicsonline.org]

- 5. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oral delivery of proteins and peptides: Challenges, status quo and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]

- 9. Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues [explorationpub.com]

- 14. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 17. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. thieme-connect.de [thieme-connect.de]

- 19. chemimpex.com [chemimpex.com]

- 20. chemistry.du.ac.in [chemistry.du.ac.in]

- 21. researchgate.net [researchgate.net]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. mdpi.com [mdpi.com]

- 24. Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid as an unnatural amino acid for peptide modification

Introduction: The Imperative for Unnatural Amino Acids in Modern Drug Discovery

In the landscape of therapeutic development, peptides occupy a coveted space between small molecules and large biologics. Their high specificity and potency are often counterbalanced by inherent liabilities, namely poor metabolic stability and low membrane permeability. The strategic incorporation of unnatural amino acids (UAAs) into peptide scaffolds has emerged as a powerful tool to overcome these limitations.[1] UAAs are non-proteinogenic building blocks that can introduce novel chemical functionalities, conformational constraints, and physicochemical properties, thereby enhancing the drug-like characteristics of peptide-based therapeutics.[2] This guide focuses on a particularly intriguing UAA, Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid, and its application in peptide modification to enhance lipophilicity and stability.

This compound: A Profile

This compound is a synthetic amino acid derivative designed for use in solid-phase peptide synthesis (SPPS). Its structure is characterized by a piperidine ring substituted at the 4-position with both a carboxylic acid group and a cyclohexyl group. The α-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, making it fully compatible with the most common SPPS chemistry.

The defining feature of this UAA is the presence of the cyclohexyl moiety, which significantly increases the lipophilicity of the resulting peptide.[3] This strategic enhancement of lipophilicity can lead to improved membrane permeability and oral bioavailability of peptide drugs.[2] Furthermore, the rigid piperidine ring introduces a conformational constraint into the peptide backbone, which can stabilize secondary structures like helices and protect against enzymatic degradation.[1]

| Property | Value | Source |

| Molecular Formula | C27H31NO4 | Chem-Impex |

| Molecular Weight | 433.55 g/mol | Chem-Impex |

| Appearance | White to off-white powder | Chem-Impex |

| Primary Application | Enhancing peptide lipophilicity and stability | [3] |

Strategic Incorporation into Peptides: Rationale and Expected Outcomes

The decision to incorporate this compound into a peptide sequence is driven by the goal of improving its pharmacokinetic profile. The bulky and non-polar cyclohexyl group is the primary contributor to increased lipophilicity. This is a critical parameter for drugs targeting intracellular proteins or those intended for oral administration.[2]

The rigid piperidine ring system restricts the conformational freedom of the peptide backbone. This can be advantageous in several ways:

-

Stabilization of Secondary Structures: The constrained geometry can promote and stabilize desired secondary structures, such as α-helices or β-turns, which are often crucial for target binding.[4]

-

Enhanced Proteolytic Resistance: By locking the peptide into a specific conformation, the UAA can mask cleavage sites that would otherwise be recognized by proteases, thereby increasing the peptide's half-life in biological systems.[1]

While direct quantitative data for peptides containing this specific UAA is not abundant in publicly available literature, studies on similar piperidine-containing amino acids have demonstrated these principles. For instance, the incorporation of 4-aminopiperidine-4-carboxylic acid (Api) into antimicrobial peptides has been shown to enhance their resistance to digestive enzymes while preserving their helical structure and antimicrobial activity.[1] Similarly, the incorporation of a cis-4-aminopiperidine-3-carboxylic acid residue into mixed-helical peptides was found to enhance aqueous solubility without disrupting the desired helical fold.[4]

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the standard Fmoc/tBu SPPS protocol. However, due to its steric bulk, certain modifications to the standard coupling protocol are recommended to ensure high coupling efficiency.

Materials and Reagents

-

Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)

-

Fmoc-protected amino acids (standard and unnatural)

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

Coupling reagents:

-

For standard couplings: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

For hindered couplings: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

-

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)

-

Dichloromethane (DCM)

-

Diethyl ether

Step-by-Step Protocol for Incorporation

1. Resin Preparation:

- Swell the resin in DMF for at least 1 hour in a reaction vessel.

- Drain the DMF.

2. Fmoc Deprotection:

- Add a solution of 20% piperidine in DMF to the resin.

- Agitate for 5-10 minutes.

- Drain the solution.

- Repeat the piperidine treatment for another 10-15 minutes.

- Wash the resin thoroughly with DMF (5-7 times).

3. Coupling of this compound (Hindered Protocol): Causality: The steric hindrance from the cyclohexyl group and the piperidine ring can slow down the coupling reaction. Therefore, a more potent activating agent and a double coupling strategy are recommended to drive the reaction to completion.

- In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

- Add DIPEA (6-8 equivalents) to the solution and allow to pre-activate for 1-2 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Agitate for 1-2 hours.

- Take a small sample of the resin and perform a Kaiser test to check for completion. If the test is positive (indicating free amines), proceed with a second coupling.

- Drain the reaction solution and wash the resin with DMF.

- Repeat steps 3.1-3.4 for the second coupling.

- After the second coupling, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

4. Chain Elongation:

- Repeat the deprotection (Step 2) and coupling (Step 3 for hindered, standard protocol for non-hindered amino acids) cycles for the remaining amino acids in the sequence.

5. Cleavage and Global Deprotection:

- Wash the final peptide-resin with DCM and dry under vacuum.

- Add the cleavage cocktail (e.g., TFA/TIS/H2O) to the resin and agitate for 2-3 hours at room temperature.

- Filter the resin and collect the filtrate.

- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

- Dry the crude peptide pellet under vacuum.

6. Purification and Analysis:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

- Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Troubleshooting and Considerations

-

Incomplete Coupling: As mentioned, the primary challenge with this UAA is potential steric hindrance. If the Kaiser test remains positive after a double coupling with HATU, consider using an even more potent coupling reagent like PyAOP or extending the coupling times.

-

Side Reactions: While the piperidine ring in the UAA is generally stable, be mindful of potential side reactions common to Fmoc-SPPS. For instance, aspartimide formation can occur if an aspartic acid residue is present in the sequence, which can be exacerbated by the basic conditions of Fmoc deprotection.[6]

-

Aggregation: Peptides rich in hydrophobic residues, a likely outcome when using this UAA, can be prone to aggregation during synthesis. If aggregation is suspected (e.g., poor resin swelling, slow deprotection), consider using a more polar solvent system or incorporating pseudoproline dipeptides in the sequence.

Conclusion: A Valuable Tool for Peptide Optimization

This compound represents a valuable addition to the medicinal chemist's toolkit for peptide modification. Its ability to concurrently enhance lipophilicity and introduce conformational constraints addresses two of the most significant challenges in peptide drug development. By understanding the rationale behind its use and employing optimized synthesis protocols to account for its steric bulk, researchers can effectively leverage this unnatural amino acid to design and create peptide therapeutics with improved stability, permeability, and overall drug-like properties.

References

-

A story of peptides, lipophilicity and chromatography – back and forth in time. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

-

Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. (2023). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Effect of anchoring 4-anilidopiperidines to opioid peptides. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2014). SciELO México. Retrieved January 23, 2026, from [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 23, 2026, from [Link]

-

Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. (2020). ACS Combinatorial Science. Retrieved January 23, 2026, from [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

Sources

- 1. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. A story of peptides, lipophilicity and chromatography – back and forth in time - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

The Strategic Integration of Non-Proteinogenic Amino Acids in Modern Drug Design: An In-depth Technical Guide

This guide provides an in-depth exploration of the principles, strategies, and methodologies for incorporating non-proteinogenic amino acids (NPAAs) into drug candidates. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a mere recitation of facts to offer a deep, mechanistic understanding of why and how these unique building blocks are revolutionizing peptide and small molecule therapeutics.

Executive Summary: Beyond Nature's Twenty

For decades, the dogma of drug discovery, particularly in the realm of peptide therapeutics, was largely confined to the 20 proteinogenic amino acids. While this canonical set provides a remarkable diversity of chemical functionality, it also imposes significant limitations, most notably poor metabolic stability, low oral bioavailability, and restricted conformational diversity. The strategic introduction of non-proteinogenic amino acids—amino acids not naturally encoded in the genetic code—has emerged as a powerful paradigm to systematically overcome these hurdles. By expanding the chemical space available to drug designers, NPAAs offer a sophisticated toolkit to fine-tune the pharmacokinetic and pharmacodynamic properties of therapeutic candidates, leading to more potent, stable, and effective medicines. This guide will illuminate the journey from conceptual design to practical application, providing the foundational knowledge necessary to leverage NPAAs in your own research and development endeavors.

The Rationale for Embracing the Non-Canonical: A Paradigm Shift in Drug Properties

The decision to incorporate an NPAA into a drug candidate is not a trivial one; it is a strategic choice driven by the desire to overcome the inherent liabilities of purely proteinogenic structures. Peptides composed of natural L-amino acids are often rapidly degraded by proteases, limiting their therapeutic window.[1][2] The introduction of NPAAs can fundamentally alter the drug-like properties of a molecule, significantly enhancing its therapeutic potential.[1][2][3]

Enhancing Metabolic Stability and Extending Half-Life

One of the most significant advantages of NPAA incorporation is the dramatic improvement in resistance to enzymatic degradation.[3][] Proteases have evolved to recognize and cleave peptide bonds flanked by specific L-amino acid residues. By introducing structures that deviate from this natural template, we can effectively "shield" the peptide backbone from proteolytic attack.

Key Strategies for Enhancing Stability:

-

D-Amino Acid Substitution: The simple substitution of an L-amino acid with its D-enantiomer can render the adjacent peptide bond resistant to most proteases.[5][6] This is a foundational and highly effective strategy for prolonging the in vivo half-life of a peptide therapeutic.

-

N-Methylation: The addition of a methyl group to the backbone amide nitrogen removes the hydrogen bond donor and introduces steric hindrance, both of which disrupt the recognition and binding of proteases.

-

Introduction of α,α-Disubstituted Amino Acids: Amino acids such as aminoisobutyric acid (Aib) introduce significant conformational constraints and steric bulk, effectively preventing protease access to the peptide backbone.

-

Use of β-Amino Acids: The inclusion of β-amino acids, which have an additional carbon atom in their backbone, alters the peptide bond spacing and geometry, making them poor substrates for standard proteases.

The causality behind this enhanced stability lies in the disruption of the enzyme-substrate recognition complex. Proteases have exquisitely tuned active sites that recognize the specific stereochemistry and side-chain characteristics of L-amino acids. By introducing non-canonical structures, we create a molecular mismatch that prevents efficient binding and catalysis.

Modulating Potency and Receptor Selectivity

The introduction of NPAAs can significantly enhance the potency and selectivity of a drug candidate by providing novel side-chain functionalities and conformational constraints.[1][2] This allows for a more precise "molecular sculpting" of the ligand to fit its target receptor.

Mechanisms for Potency Enhancement:

-

Novel Side-Chain Interactions: NPAAs can introduce a vast array of side chains not found in nature, allowing for the formation of new hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the target receptor.

-

Conformational Rigidity: The incorporation of sterically hindered or cyclic NPAAs can lock the peptide into a bioactive conformation. This pre-organization reduces the entropic penalty of binding, leading to a significant increase in binding affinity. A prime example is the use of cyclization to improve conformational stability. Different cyclization strategies, such as head-to-tail or side chain-to-side chain, can be employed.

-

Altering Backbone Geometry: NPAAs can induce specific turns or helical structures in a peptide chain, presenting the key pharmacophoric elements in the optimal orientation for receptor binding.

The ability to fine-tune receptor interactions through NPAA incorporation is a cornerstone of modern rational drug design. It allows for the optimization of on-target activity while minimizing off-target effects, leading to a better therapeutic index.

Improving Permeability and Oral Bioavailability

A major hurdle for many peptide and small molecule drugs is their inability to efficiently cross biological membranes, leading to poor oral bioavailability.[1][2] NPAAs can be strategically employed to enhance permeability by modifying the physicochemical properties of the molecule.

Strategies to Enhance Permeability:

-

Increased Lipophilicity: The introduction of hydrophobic or lipidated NPAAs can increase the overall lipophilicity of a molecule, facilitating its passive diffusion across cell membranes.

-

Masking of Polar Groups: N-methylation and other modifications can mask the polar amide groups of the peptide backbone, reducing the desolvation penalty associated with membrane transit.

-

Induction of "Chameleonic" Properties: Certain NPAAs can promote the formation of intramolecular hydrogen bonds, allowing the molecule to adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane, and then revert to a more polar, bioactive conformation in the aqueous environment of the cytoplasm or extracellular space.

The ultimate goal of these strategies is to overcome the formidable challenge of oral peptide delivery, a "holy grail" in drug development. While no single NPAA can guarantee oral bioavailability, a carefully considered combination of modifications can significantly improve the chances of success.

A Universe of Possibilities: A Survey of Key Non-Proteinogenic Amino Acids

The diversity of available NPAAs is vast and continually expanding. They can be broadly categorized based on their structural features and the properties they impart to a molecule.

| NPAA Category | Examples | Key Properties and Applications |

| D-Amino Acids | D-Alanine, D-Phenylalanine | Enhanced proteolytic stability, alteration of peptide conformation. |

| N-Alkylated Amino Acids | N-Methylglycine (Sarcosine) | Increased proteolytic resistance, improved membrane permeability, conformational constraint. |

| α,α-Disubstituted Amino Acids | Aminoisobutyric acid (Aib) | Induction of helical or turn conformations, steric shielding of the backbone. |

| β-Amino Acids | β-Alanine, β-Homophenylalanine | Altered backbone spacing, resistance to proteolysis, formation of unique secondary structures. |

| Cyclic Amino Acids | Proline, Pipecolic acid, Azetidine-2-carboxylic acid | Rigidification of the peptide backbone, induction of specific turn structures. |

| Amino Acids with Modified Side Chains | Ornithine, Citrulline, Statine | Introduction of novel chemical functionalities for enhanced receptor binding or altered physicochemical properties. |

| Fluorinated Amino Acids | 4-Fluorophenylalanine | Modulation of electronic properties, increased metabolic stability, enhanced protein-protein interactions. |

| Lipidated Amino Acids | Amino acids with fatty acid chains | Increased plasma half-life through albumin binding, enhanced membrane association. |

This table represents just a fraction of the available NPAA building blocks. The choice of which NPAA to incorporate is a critical design decision that should be guided by a thorough understanding of the structure-activity relationship (SAR) of the drug candidate and the specific properties that need to be optimized.

The Synthetic Toolkit: Methodologies for NPAA Incorporation

The successful integration of NPAAs into a drug candidate relies on robust and versatile synthetic methodologies. Both chemical and biocatalytic approaches are employed, each with its own set of advantages and challenges.

Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptide Chemistry

Solid-phase peptide synthesis (SPPS) is the most widely used method for the chemical synthesis of peptides and peptidomimetics containing NPAAs.[7] The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.

Workflow for Fmoc-Based Solid-Phase Peptide Synthesis of a Peptide Containing an NPAA:

Detailed Protocol for a Manual Fmoc-SPPS Coupling Cycle:

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove excess piperidine and the Fmoc-dibenzofulvene adduct.

-

Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (either a standard amino acid or an NPAA) and a coupling reagent (e.g., HBTU, HATU) in DMF. Add an activator base (e.g., DIPEA) and add the solution to the resin. Allow the reaction to proceed for 1-2 hours. The progress of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.

-

Washing: Wash the resin with DMF (5-7 times) to remove unreacted reagents.

-

Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF for 10-15 minutes.

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

-

Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection. Then, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.

The primary challenge in the chemical synthesis of NPAAs themselves can be achieving the desired stereoselectivity and obtaining high yields.

Enzymatic and Chemo-enzymatic Synthesis: The "Green" Chemistry Approach

While chemical synthesis is highly versatile, biocatalytic methods using enzymes are gaining traction due to their high stereoselectivity and milder reaction conditions. These methods are often more environmentally friendly and can be more efficient for large-scale production. However, a significant limiting factor for this approach can be the high cost of cofactors required for large-scale production.

General Principles of Enzymatic NPAA Synthesis:

-

Transaminases: These enzymes can be used to synthesize chiral amines and amino acids from keto acids. By using engineered transaminases with altered substrate specificity, a wide range of NPAAs can be produced.

-

Amino Acid Dehydrogenases: These enzymes catalyze the reductive amination of α-keto acids to produce L- or D-amino acids, depending on the specific enzyme used.

-

Acylases and Amidases: These enzymes are used for the resolution of racemic mixtures of NPAAs. They selectively hydrolyze the N-acetylated L- or D-amino acid, allowing for the separation of the two enantiomers.

Chemo-enzymatic approaches, which combine the advantages of both chemical and enzymatic synthesis, are also powerful strategies for the production of complex NPAAs.

Case Studies: NPAAs in Action

The successful application of NPAAs in drug design is best illustrated through real-world examples. Many approved drugs and clinical candidates owe their enhanced properties to the strategic incorporation of these unique building blocks.

-

Semaglutide (Ozempic®): This GLP-1 receptor agonist, used for the treatment of type 2 diabetes and obesity, contains two key NPAA modifications. An Aib residue at position 8 confers resistance to dipeptidyl peptidase-4 (DPP-4) degradation, and a lipidated lysine at position 26 allows for binding to serum albumin, dramatically extending the drug's half-life.

-

Liraglutide (Victoza®): Another successful GLP-1 receptor agonist, liraglutide, features a C16 fatty acid attached to a lysine residue via a glutamic acid linker. This modification facilitates albumin binding and extends the half-life to 13 hours.

-

Cyclosporine: This powerful immunosuppressant is a cyclic peptide containing several N-methylated amino acids. These modifications are crucial for its oral bioavailability and its ability to cross cell membranes.

-